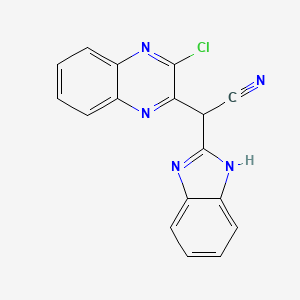![molecular formula C15H24Cl3NO B14012346 2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol CAS No. 92725-09-2](/img/structure/B14012346.png)
2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a phenol ring, which is further substituted with a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol typically involves the reaction of 2-chloroethylamine with tert-butylphenol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a catalyst to facilitate the formation of the desired product. The reaction mixture is maintained at a low temperature to control the rate of reaction and prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure the complete conversion of the starting materials to the desired product. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions: 2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
科学的研究の応用
2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This interaction can disrupt the function of enzymes and other proteins, ultimately affecting cell viability and proliferation .
類似化合物との比較
- Bis(2-chloroethyl)amine hydrochloride
- 2-Chloroethylamine hydrochloride
- Bis(2-chloroethyl)ammonium chloride
Comparison: 2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol is unique due to the presence of the tert-butyl group on the phenol ring, which imparts additional steric hindrance and influences the compound’s reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity due to this structural difference .
特性
CAS番号 |
92725-09-2 |
|---|---|
分子式 |
C15H24Cl3NO |
分子量 |
340.7 g/mol |
IUPAC名 |
2-[bis(2-chloroethyl)aminomethyl]-4-tert-butylphenol;hydrochloride |
InChI |
InChI=1S/C15H23Cl2NO.ClH/c1-15(2,3)13-4-5-14(19)12(10-13)11-18(8-6-16)9-7-17;/h4-5,10,19H,6-9,11H2,1-3H3;1H |
InChIキー |
TXSXDERIEYIJLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CN(CCCl)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14012263.png)
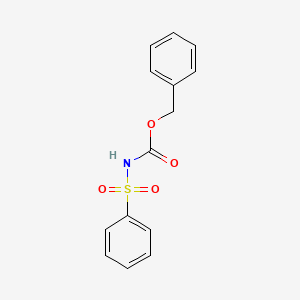
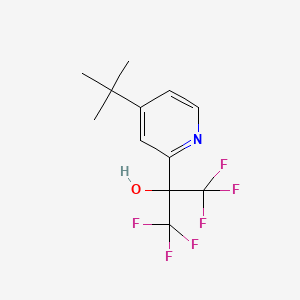
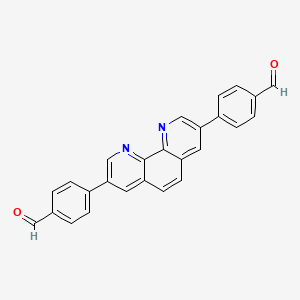
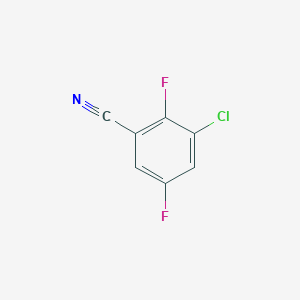
![ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate](/img/structure/B14012288.png)
![5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B14012323.png)
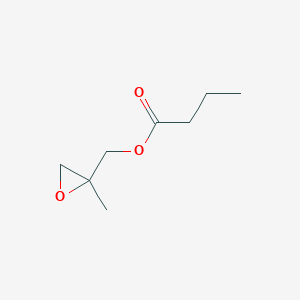
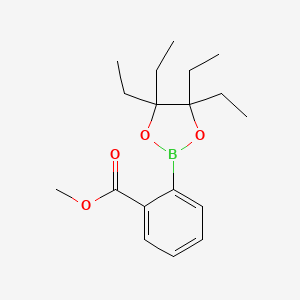

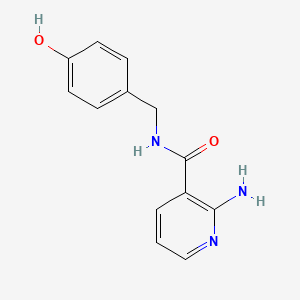

![ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate](/img/structure/B14012367.png)
